Potassium O,O-dibutyl dithiophosphate
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Overview
Description
Potassium O,O-dibutyl dithiophosphate is a chemical compound with the molecular formula C8H18KO2PS2 and a molecular weight of 280.429 g/mol . It is commonly used in various industrial applications, particularly in the mining and metallurgical industries. This compound is known for its role as a flotation agent, aiding in the separation of valuable minerals from ores .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O,O-dibutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide (P2S5) with butanol in the presence of potassium hydroxide (KOH). The reaction typically proceeds as follows:
P2S5+4C4H9OH+2KOH→2(C4H9O)2P(S)SK+2H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through filtration and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Potassium O,O-dibutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophosphates.
Substitution: The compound can undergo substitution reactions with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphates.
Substitution: Various substituted dithiophosphates.
Scientific Research Applications
Potassium O,O-dibutyl dithiophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium O,O-dibutyl dithiophosphate involves its interaction with metal ions and mineral surfaces. The compound acts as a collector in flotation processes by forming complexes with metal ions, which enhances the hydrophobicity of the mineral particles, allowing them to be separated from the gangue . The molecular targets include metal sulfides and oxides, and the pathways involved include coordination and adsorption processes .
Comparison with Similar Compounds
- Potassium O,O-diethyl dithiophosphate
- Sodium O,O-dibutyl dithiophosphate
- Ammonium O,O-dibutyl dithiophosphate
Comparison: Potassium O,O-dibutyl dithiophosphate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and selectivity in flotation processes. Compared to its diethyl counterpart, the dibutyl variant offers better selectivity and efficiency in certain mineral separations . Sodium and ammonium salts of similar dithiophosphates may exhibit different solubility and reactivity profiles, making them suitable for different applications .
Biological Activity
Potassium O,O-dibutyl dithiophosphate (DBDTP) is an organophosphorus compound with significant applications in mineral processing and potential biological implications. This article explores its biological activity, mechanisms of action, and environmental effects based on diverse research findings.
Chemical Structure and Properties
DBDTP is characterized by the presence of two butyl groups attached to a dithiophosphate functional group. Its chemical formula is C8H18KO2PS2 . The compound is primarily utilized as a flotation collector in the mining industry, particularly for sulfide ores such as copper and lead, enhancing the separation of valuable minerals from gangue materials .
Cytotoxicity and Toxicological Effects
Research indicates that DBDTP may exhibit cytotoxic properties , impacting human health and environmental systems. Studies have shown that compounds in this class can interact with biological membranes, potentially leading to toxicological effects . The hydrolysis of DBDTP releases hydrogen sulfide (H₂S), which has been linked to both beneficial and harmful biological effects. The release of H₂S can aid plant survival under stress but may also pose risks to aquatic life due to its toxicity .
Table 1: Hydrolysis Rates of DBDTP
Alkyl Group | Hydrolysis Rate (h⁻¹) at 85°C | Hydrolysis Rate (h⁻¹) at Room Temperature |
---|---|---|
n-Butanol | 0.000069 | Variable |
tert-Butanol | 14.1 | Variable |
The hydrolysis kinetics of DBDTP are influenced by temperature and the structure of the alkyl group, indicating that different formulations may have varying biological impacts .
Environmental Impact
DBDTP's role in mineral flotation raises concerns about its environmental persistence and toxicity. As an organophosphorus compound, it can accumulate in ecosystems, potentially affecting aquatic organisms. Studies have shown that DBDTP can influence cellular processes in non-target organisms, raising alarms about its use in industrial applications .
DBDTP interacts with mineral surfaces during flotation processes, where it adsorbs onto sulfide minerals like chalcopyrite. This interaction enhances flotation efficiency by modifying the surface properties of the minerals . The adsorption characteristics are crucial for optimizing its use in mineral processing.
Table 2: Comparison of Dialkyl Dithiophosphates
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ammonium dibutyl dithiophosphate | Contains ammonium ion | Enhanced water solubility |
Sodium diisobutyl dithiophosphinate | Sodium salt form; two isobutyl groups | More effective in certain flotation scenarios |
Dodecyl dithiophosphate | Longer alkyl chain | Increased hydrophobicity |
Flotation Efficiency
A comparative study evaluated the effectiveness of potassium amyl xanthate (PAX) and sodium dibutyl dithiophosphate (DANA) as collectors for copper and cobalt recovery. Results indicated that while PAX performed better for copper recovery at varying pH levels, DANA was more effective for cobalt recovery at natural pH conditions . This highlights the importance of selecting appropriate collectors based on the target mineral and environmental conditions.
Toxicological Assessment
In a toxicological assessment involving human exposure to organophosphorus pesticides, metabolites similar to those derived from DBDTP were analyzed using gas chromatography-mass spectrometry. The findings emphasized the need for monitoring dialkyl phosphate metabolites due to their potential health effects .
Properties
CAS No. |
27515-40-8 |
---|---|
Molecular Formula |
C8H18KO2PS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
potassium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.K/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
LUGNQPINIMSPRT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].[K+] |
Related CAS |
2253-44-3 (Parent) |
Origin of Product |
United States |
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